molecular formula C14H11F3N4O3S2 B2418636 N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2177365-84-1

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2418636
CAS No.: 2177365-84-1
M. Wt: 404.38
InChI Key: BJVBBHLFSUNDKP-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a trifluoromethoxy-substituted benzenesulfonamide moiety

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O3S2/c15-14(16,17)24-12-1-3-13(4-2-12)26(22,23)18-7-10-8-21(20-19-10)11-5-6-25-9-11/h1-6,8-9,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVBBHLFSUNDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Azidothiophene-3-carbaldehyde

The thiophene-azide precursor is synthesized by treating 3-bromothiophene with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. This yields 1-azidothiophene-3-carbaldehyde, which serves as the azide component for the CuAAC reaction.

Propargylamine Synthesis

Propargylamine is prepared by reacting propargyl bromide with aqueous ammonia under controlled pH conditions (pH 9–10) to prevent polymerization. The resulting alkyne is crucial for triazole formation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via a regioselective CuAAC reaction. A mixture of 1-azidothiophene-3-carbaldehyde (1.2 equiv) and propargylamine (1.0 equiv) is reacted in a 1:1 v/v DMSO/H₂O solvent system with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at room temperature for 6 hours. The reaction proceeds through a dinuclear copper transition state, favoring 1,4-disubstituted triazole formation (Figure 1).

Reaction Conditions:

  • Yield: 82–89%
  • Regioselectivity: >95% 1,4-triazole
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Sulfonamide Coupling

Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

4-(Trifluoromethoxy)benzenesulfonic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to generate the sulfonyl chloride derivative. Excess SOCl₂ is removed under reduced pressure to yield a pale-yellow liquid.

Nucleophilic Substitution with the Triazole-Thiophene Amine

The triazole-thiophene amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction is stirred for 12 hours at room temperature.

Optimization Data:

Parameter Value Impact on Yield
Solvent THF vs. DCM THF: 78% vs. DCM: 65%
Temperature 0°C → RT vs. RT only 78% vs. 70%
Equiv. Sulfonyl Cl 1.1 vs. 1.5 78% vs. 75% (side products)

Final Purification and Characterization

The crude product is purified via recrystallization from hot methanol, yielding white crystalline solids (mp: 142–144°C). Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (dd, J = 5.0, 3.0 Hz, 1H, thiophene-H).
  • HRMS (ESI+) : m/z 404.4 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted CuAAC

Microwave irradiation (100°C, 20 min) reduces reaction time to 30 minutes with comparable yields (85–88%). This method minimizes side-product formation.

Solid-Phase Synthesis

Immobilizing the alkyne component on Wang resin enables iterative coupling and cleavage, achieving a 76% overall yield after three steps.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : The use of dinuclear copper catalysts ensures >95% 1,4-regioisomer formation.
  • Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial-Scale Considerations

A pilot-scale process (10 kg batch) employs continuous flow reactors for the CuAAC step, achieving 84% yield with a space-time yield of 1.2 kg/L/day. Environmental metrics include an E-factor of 18.2, driven by solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of related sulfonamide derivatives has demonstrated promising results against various human tumor cell lines. For instance:

  • Cell Line Studies : A series of novel sulfonamide derivatives were evaluated for their anticancer activity against the NCI-60 cell line panel. Notably, certain compounds exhibited low micromolar growth inhibition (GI50) levels ranging from 1.9 to 3.0 μM across multiple cancer types, including lung, colon, and breast cancers .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameGI50 (μM)Cancer Type
Compound A1.9Lung
Compound B2.5Colon
Compound C3.0Breast

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens:

  • Mechanism of Action : The presence of the triazole ring enhances the compound's ability to inhibit fungal and bacterial growth by disrupting essential metabolic pathways.

Drug Design and Development

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide serves as a lead compound in drug design due to its structural versatility and biological activity:

  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific targets involved in disease pathways, making it a candidate for further development into therapeutic agents .

Table 2: Molecular Targets and Binding Affinities

Target ProteinBinding Affinity (kcal/mol)
Dihydropteroate Synthase-8.5
Topoisomerase II-9.2

Future Directions in Research

The ongoing research into this compound focuses on:

  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing : Investigating the compound's efficacy across a broader range of cancer cell lines and microbial strains.
  • Toxicity Studies : Assessing safety profiles to evaluate potential side effects in clinical settings.

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong hydrogen bonds with target proteins. These interactions can lead to inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a sulfonamide group and are studied for their biological activity.

    Trifluoromethoxy-substituted benzenesulfonamides: These compounds share the trifluoromethoxy and sulfonamide moieties and are explored for their pharmacological properties.

Uniqueness

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the combination of the thiophene and triazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with tailored biological activities.

Biological Activity

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a triazole ring linked to a thiophene moiety, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing the triazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal properties due to their ability to inhibit key metabolic enzymes in pathogens .

Activity Mechanism Reference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of ergosterol biosynthesis

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been suggested that triazole derivatives can induce apoptosis in cancer cells by targeting specific pathways such as the PI3K/Akt signaling pathway .

Case Study:
In a study evaluating the anticancer effects of triazole-linked compounds, it was found that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, demonstrating a promising avenue for further research in cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research shows that sulfonamides can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of various enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity related to inflammation and cancer progression.
  • Cell Cycle Interference: By affecting cell cycle regulation, it may induce apoptosis in rapidly dividing cells.

Research Findings

Recent studies have utilized both in vitro and in vivo models to assess the biological activity of this compound. The findings suggest that it holds promise as a multi-target agent capable of addressing various diseases.

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduced apoptosis in specific cancer cell lines
Anti-inflammatory ActivityReduced inflammation markers in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

  • Methodology : A multi-step synthesis is typically employed:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-thiophene core.
  • Step 2 : Sulfonamide coupling using N-(chlorosulfonyl)-4-(trifluoromethoxy)benzene with the triazole intermediate under anhydrous conditions (e.g., DMF, 0–5°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.
  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and which software tools are optimal?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation.
  • Software : SHELXL for refinement (hydrogen atoms added geometrically, anisotropic displacement parameters for non-H atoms) and WinGX/ORTEP for visualization .
  • Key Metrics : Bond lengths (Å), angles (°), and R-factor (<5% for high-quality data).

Q. What analytical techniques confirm molecular identity and functional groups?

  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1150 cm1^{-1} (C-F stretching).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • NMR : 19^{19}F NMR for trifluoromethoxy group (–OCF3_3) resonance at ~-58 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Derivative Synthesis : Replace thiophen-3-yl with substituted thiophenes or heterocycles (e.g., furan, pyridine) to assess electronic effects.
  • Bioassays : Test derivatives against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays.
  • Data Analysis : Correlate substituent Hammett constants (σ) with IC50_{50} values to identify pharmacophoric groups .
    • Example : A 2025 study on similar triazole-sulfonamides showed a 10-fold activity increase with electron-withdrawing groups at the thiophene position .

Q. What computational strategies predict binding modes and affinity with biological targets?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 1A4) to model interactions.
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.
  • DFT Calculations : B3LYP/6-31G(d) basis set to analyze electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Factors to Investigate :

  • Solubility : Measure logP (octanol/water) and use PEG-400 formulations for in vivo studies.
  • Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation.
  • Pharmacokinetics : LC-MS/MS for plasma concentration-time profiles (Cmax_{max}, AUC) in rodent models .

Q. What strategies improve metabolic stability without compromising activity?

  • Prodrug Design : Introduce ester or amide moieties at the sulfonamide nitrogen for delayed hydrolysis.
  • Isotere Replacement : Substitute trifluoromethoxy (–OCF3_3) with pentafluorosulfanyl (–SF5_5) to resist oxidative metabolism.
  • Formulation : Nanoencapsulation (liposomes) to enhance bioavailability .

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